Cas no 80443-15-8 (Acacetin 7-O-β-D-Galactopyranoside)

Acacetin 7-O-β-D-Galactopyranoside is a flavonoid glycoside derived from acacetin, where a galactopyranosyl moiety is attached at the 7-position via a β-glycosidic bond. This compound exhibits enhanced solubility in aqueous solutions compared to its aglycone counterpart, making it advantageous for biological and pharmacological studies. Its glycosylation may influence bioavailability and metabolic stability, potentially improving its therapeutic potential. The compound is of interest in research due to its potential antioxidant, anti-inflammatory, and anticancer properties. Analytical methods such as HPLC and NMR are typically employed for its characterization and purity assessment. Its structural specificity makes it a valuable reference standard in phytochemical and biomedical research.
Acacetin 7-O-β-D-Galactopyranoside structure
80443-15-8 structure
商品名:Acacetin 7-O-β-D-Galactopyranoside
CAS番号:80443-15-8
MF:C22H22O10
メガワット:446.404087543488
CID:1064004
PubChem ID:5480899

Acacetin 7-O-β-D-Galactopyranoside 化学的及び物理的性質

名前と識別子

    • Acacetin 7-O-β-D-Galactopyranoside
    • 7-(β-D-Galactopyranosyloxy)-5-hydroxy-2-(4-Methoxyphenyl)-
    • tilianin
    • 7-(β-D-Galactopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
    • 7-(beta-D-galactopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
    • 80443-15-8
    • AKOS030556308
    • A-D-galactopyranoside
    • Acacetin-7-O-beta-D-galactopyranoside
    • Acacetin, 7-O-.beta.-D-galactopyranoside
    • Acacetin 7-O-
    • SCHEMBL4801909
    • Acacetin-7-O-.beta.-D-galactopyranoside
    • 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
    • CHEMBL487994
    • CHEBI:65361
    • 5-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-galactopyranoside
    • Q27133803
    • Acacetin 7-O-beta-D-Galactopyranoside
    • 4H-1-Benzopyran-4-one, 7-(.beta.-D-galactopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-
    • Acacetin-7-O-
    • HY-W742564
    • 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one
    • 5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
    • CS-0788701
    • 5,7-dihydroxy-4'-methoxyflavone-7-O-beta-D-galactopyranoside
    • TS-10238
    • 7-(beta-D-Galactopyranosyloxy)-5-hydroxy-2-(4-Methoxyphenyl)-
    • DA-60542
    • 5-hydroxy-2-(4-methoxyphenyl)-7-((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one
    • インチ: 1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19+,20+,21-,22-/m1/s1
    • InChIKey: NLZCOTZRUWYPTP-WHCFWRGISA-N
    • ほほえんだ: O=C1C=C(C2C=CC(OC)=CC=2)OC2C=C(C=C(C1=2)O)O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1

計算された属性

  • せいみつぶんしりょう: 446.12129689g/mol
  • どういたいしつりょう: 446.12129689g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 10
  • 重原子数: 32
  • 回転可能化学結合数: 5
  • 複雑さ: 690
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 155Ų

じっけんとくせい

  • PSA: 159.05000
  • LogP: 0.35290

Acacetin 7-O-β-D-Galactopyranoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-479422-1 mg
Acacetin 7-O-β-D-Galactopyranoside,
80443-15-8
1mg
¥3,610.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-479422-1mg
Acacetin 7-O-β-D-Galactopyranoside,
80443-15-8
1mg
¥3610.00 2023-09-05
Ambeed
A183085-5mg
5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
80443-15-8 98%
5mg
$350.0 2025-02-28
Ambeed
A183085-50mg
5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
80443-15-8 98%
50mg
$1038.0 2025-02-28
TRC
A123590-1mg
Acacetin 7-O-β-D-Galactopyranoside
80443-15-8
1mg
$ 282.00 2023-04-19
A2B Chem LLC
AH52623-1mg
7-(β-D-Galactopyranosyloxy)-5-hydroxy-2-(4-Methoxyphenyl)-
80443-15-8 98%
1mg
$350.00 2024-04-19
Ambeed
A183085-25mg
5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
80443-15-8 98%
25mg
$610.0 2025-02-28
Chemenu
CM525630-1g
5-Hydroxy-2-(4-methoxyphenyl)-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
80443-15-8 97%
1g
$950 2024-07-23
TRC
A123590-10mg
Acacetin 7-O-β-D-Galactopyranoside
80443-15-8
10mg
$ 2193.00 2023-04-19
TRC
A123590-25mg
Acacetin 7-O-β-D-Galactopyranoside
80443-15-8
25mg
$ 3000.00 2023-09-09

Acacetin 7-O-β-D-Galactopyranoside 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Solvents: Chloroform ,  Water ;  12 h, 45 °C
2.1 Reagents: Ammonia Solvents: Methanol ,  Water ;  12 h, rt
リファレンス
Semi-synthesis of apigenin and acacetin-7-O-β-D-glycosides from naringin and their cytotoxic activities
Liu, Jidan; et al, Carbohydrate Research, 2012, 357, 41-46

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, rt
1.2 24 h, reflux
2.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  1.5 h, -20 °C; 2 h, -5 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
リファレンス
Facile synthesis of acacetin-7-O-β-D-galactopyranoside
Zacharia, James T.; et al, Carbohydrate Research, 2012, 348, 91-94

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  2 h, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, rt
2.2 24 h, reflux
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  1.5 h, -20 °C; 2 h, -5 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
リファレンス
Facile synthesis of acacetin-7-O-β-D-galactopyranoside
Zacharia, James T.; et al, Carbohydrate Research, 2012, 348, 91-94

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol ,  Water ;  12 h, rt
リファレンス
Semi-synthesis of apigenin and acacetin-7-O-β-D-glycosides from naringin and their cytotoxic activities
Liu, Jidan; et al, Carbohydrate Research, 2012, 357, 41-46

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 10 - 25 °C; 6 h, 10 - 25 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  10 - 25 °C; 8 h, reflux
2.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Solvents: Chloroform ,  Water ;  12 h, 45 °C
3.1 Reagents: Ammonia Solvents: Methanol ,  Water ;  12 h, rt
リファレンス
Semi-synthesis of apigenin and acacetin-7-O-β-D-glycosides from naringin and their cytotoxic activities
Liu, Jidan; et al, Carbohydrate Research, 2012, 357, 41-46

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
リファレンス
Facile synthesis of acacetin-7-O-β-D-galactopyranoside
Zacharia, James T.; et al, Carbohydrate Research, 2012, 348, 91-94

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  1.5 h, -20 °C; 2 h, -5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
リファレンス
Facile synthesis of acacetin-7-O-β-D-galactopyranoside
Zacharia, James T.; et al, Carbohydrate Research, 2012, 348, 91-94

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Pyridine, hydrofluoride (1:1) ;  4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
2.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  1.5 h, -20 °C; 2 h, -5 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
リファレンス
Facile synthesis of acacetin-7-O-β-D-galactopyranoside
Zacharia, James T.; et al, Carbohydrate Research, 2012, 348, 91-94

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  1.5 h, -20 °C; 2 h, -5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
リファレンス
Facile synthesis of acacetin-7-O-β-D-galactopyranoside
Zacharia, James T.; et al, Carbohydrate Research, 2012, 348, 91-94

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Iodine Solvents: Pyridine ;  2 h, rt → 95 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 10 - 25 °C; 6 h, 10 - 25 °C
2.2 Reagents: Sulfuric acid Solvents: Water ;  10 - 25 °C; 8 h, reflux
3.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Solvents: Chloroform ,  Water ;  12 h, 45 °C
4.1 Reagents: Ammonia Solvents: Methanol ,  Water ;  12 h, rt
リファレンス
Semi-synthesis of apigenin and acacetin-7-O-β-D-glycosides from naringin and their cytotoxic activities
Liu, Jidan; et al, Carbohydrate Research, 2012, 357, 41-46

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 3 h, reflux
2.1 Reagents: Thionyl chloride ;  2 h, 60 °C
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, rt
3.2 24 h, reflux
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  1.5 h, -20 °C; 2 h, -5 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
リファレンス
Facile synthesis of acacetin-7-O-β-D-galactopyranoside
Zacharia, James T.; et al, Carbohydrate Research, 2012, 348, 91-94

Acacetin 7-O-β-D-Galactopyranoside Raw materials

Acacetin 7-O-β-D-Galactopyranoside Preparation Products

Acacetin 7-O-β-D-Galactopyranoside 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:80443-15-8)Acacetin 7-O-β-D-Galactopyranoside
A1241821
清らかである:99%/99%/99%/99%/99%
はかる:1mg/5mg/10mg/25mg/50mg
価格 ($):213/315/382/549/934